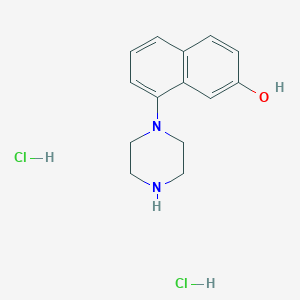

8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride

CAS No.: 1303968-32-2

Cat. No.: VC2830813

Molecular Formula: C14H18Cl2N2O

Molecular Weight: 301.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1303968-32-2 |

|---|---|

| Molecular Formula | C14H18Cl2N2O |

| Molecular Weight | 301.2 g/mol |

| IUPAC Name | 8-piperazin-1-ylnaphthalen-2-ol;dihydrochloride |

| Standard InChI | InChI=1S/C14H16N2O.2ClH/c17-12-5-4-11-2-1-3-14(13(11)10-12)16-8-6-15-7-9-16;;/h1-5,10,15,17H,6-9H2;2*1H |

| Standard InChI Key | LSGSGPRJCQLBTQ-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1)C2=CC=CC3=C2C=C(C=C3)O.Cl.Cl |

| Canonical SMILES | C1CN(CCN1)C2=CC=CC3=C2C=C(C=C3)O.Cl.Cl |

Introduction

| Property | Value |

|---|---|

| CAS Number | 1303968-32-2 |

| Molecular Formula | C14H18Cl2N2O |

| Molecular Weight | 301.21152 g/mol |

| Physical State | Solid |

| IUPAC Name | 8-piperazin-1-ylnaphthalen-2-ol dihydrochloride |

| Solubility | Soluble in polar solvents |

| Classification | Piperazine derivative |

Chemical Structure and Characterization

The chemical structure of 8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride consists of a naphthalene ring system with a hydroxyl group at position 2 and a piperazine ring attached at position 8. This structural arrangement creates a molecule with multiple functional groups that can participate in various biological interactions. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms in opposite positions, is a common structural feature in many pharmaceuticals due to its ability to enhance pharmacokinetic properties and facilitate interactions with biological targets.

The base compound (without the dihydrochloride) has a standard InChI identifier of InChI=1S/C14H16N2O/c17-12-5-4-11-2-1-3-14(13(11)10-12)16-8-6-15-7-9-16/h1-5,10,15,17H,6-9H2 and a SMILES notation of C1CN(CCN1)C2=CC=CC3=C2C=C(C=C3)O. These structural identifiers provide a standardized way to represent the compound's molecular structure and are useful for database searches and computational studies.

Structural Features and Reactivity

Biological Activity and Mechanism of Action

The biological activity of 8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride is primarily related to its potential interactions with neurotransmitter receptors in the central nervous system. The compound is hypothesized to act as a modulator for dopamine and serotonin receptors, which play critical roles in regulating mood, behavior, and various physiological functions.

Receptor Interactions

Compounds within the piperazine derivative class can exhibit agonistic or antagonistic properties depending on their structural modifications. The specific binding profile of 8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride to various receptor subtypes would determine its pharmacological effects. Related compounds with similar structural features have shown interactions with dopamine D2 and D3 receptors, suggesting potential applications in conditions involving dopaminergic dysfunction .

For example, compounds featuring a quinoline-8-ol moiety attached to a piperazine ring have demonstrated low nanomolar potency for the D3 receptor (5.57 and 3.71 nM) and significant activity at D2 receptors (86 and 41 nM) . These findings suggest that the structural combination of an aromatic hydroxyl-containing system with a piperazine moiety can result in compounds with significant dopaminergic activity.

Current Research and Future Directions

Research on piperazine derivatives, including compounds similar to 8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride, continues to expand our understanding of their potential therapeutic applications. The versatility of these compounds in interacting with various biological targets underscores their importance in medicinal chemistry research.

Structure-Activity Relationship Studies

Future research directions might include detailed structure-activity relationship (SAR) studies to identify the specific structural features responsible for binding to particular receptor subtypes. Such studies could guide the design of more selective and potent derivatives with enhanced therapeutic potential and reduced side effects.

Development of Multi-Functional Agents

The development of multi-functional agents that combine receptor-modulating activity with other beneficial properties, such as antioxidant or metal-binding capabilities, represents an exciting avenue for future research . Such multi-target-directed ligands could provide comprehensive therapeutic approaches for complex disorders like neurodegenerative diseases, where multiple pathological mechanisms are involved.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume